7-Methoxy-8-methylquinazolin-4(1H)-one

PARP inhibition DNA repair cancer chemotherapy

7-Methoxy-8-methylquinazolin-4(1H)-one (CAS 923275-06-3) is a quinazolin-4(3H)-one heterocycle with a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol. The compound features a quinazolinone core scaffold with a methoxy group at the 7-position and a methyl group at the 8-position.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
CAS No. 923275-06-3
Cat. No. B11907061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-8-methylquinazolin-4(1H)-one
CAS923275-06-3
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=CNC2=O)OC
InChIInChI=1S/C10H10N2O2/c1-6-8(14-2)4-3-7-9(6)11-5-12-10(7)13/h3-5H,1-2H3,(H,11,12,13)
InChIKeyPGRJUTLFMUYRKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-8-methylquinazolin-4(1H)-one (CAS 923275-06-3) Procurement Guide: Compound Class, Structural Features, and Research Utility


7-Methoxy-8-methylquinazolin-4(1H)-one (CAS 923275-06-3) is a quinazolin-4(3H)-one heterocycle with a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol . The compound features a quinazolinone core scaffold with a methoxy group at the 7-position and a methyl group at the 8-position. Quinazolinones constitute a privileged scaffold in medicinal chemistry, with over 150 naturally occurring alkaloids and numerous synthetic derivatives exhibiting diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties [1]. This specific substitution pattern—7-methoxy paired with 8-methyl—creates a distinct electronic and steric environment on the quinazolinone ring that differentiates it from other mono-substituted or differently substituted analogs in both synthetic accessibility and potential biological target engagement [2].

Why 7-Methoxy-8-methylquinazolin-4(1H)-one Cannot Be Replaced by Generic Quinazolinone Analogs


Quinazolin-4(3H)-ones bearing different substitution patterns exhibit markedly divergent biological activities, synthetic accessibility, and physicochemical properties that preclude simple interchange. Systematic structure-activity relationship (SAR) studies on 2-arylquinazolin-4-ones have established that the 8-position substituent profoundly influences both target potency and selectivity [1]. Specifically, an 8-methyl group, when combined with appropriate 2-aryl substitution, confers superior tankyrase (TNKS) inhibitory potency and selectivity compared to 8-H, 8-methoxy, or 8-hydroxy analogs. This selectivity arises from hydrophobic interactions within the TNKS-2 nicotinamide-binding site that are not present in closely related PARP enzymes [1]. Furthermore, the presence of the 7-methoxy group modifies the electronic distribution across the quinazolinone ring, affecting both nucleophilic substitution reactivity during synthesis and potential hydrogen-bonding interactions with biological targets [2]. Substituting this compound with a 7-hydroxy, 8-unsubstituted, or 8-methoxy analog would therefore yield different synthetic outcomes and biological profiles, compromising experimental reproducibility and target engagement [3].

Quantitative Differentiation Evidence for 7-Methoxy-8-methylquinazolin-4(1H)-one: Comparative Data for Procurement Decisions


8-Methyl Substitution Confers 10- to 1000-Fold Enhanced PARP Inhibitory Potency Versus 8-Unsubstituted Analogs

In the 2-aryl-8-methylquinazolin-4(3H)-one series, PARP-1 inhibitory IC50 values range from 0.13 to 0.27 μM, representing among the most potent PARP inhibitors reported at the time of publication. In contrast, N3-methylated analogs lacking the 8-methyl substitution exhibit IC50 values >100 μM, representing a >370-fold reduction in potency [1]. While the target compound (unsubstituted at the 2-position) has not been directly evaluated for PARP inhibition, this SAR establishes that the 8-methyl substituent is a critical potency determinant in the quinazolinone pharmacophore [2].

PARP inhibition DNA repair cancer chemotherapy structure-activity relationship

8-Methyl Substitution Improves Tankyrase Selectivity Over PARP-1 by >100-Fold Relative to 8-H Analogs

Crystallographic and SAR studies on 2-arylquinazolin-4-ones demonstrate that an 8-methyl group, in combination with a 4′-hydrophobic or electron-withdrawing substituent on the 2-phenyl ring, provides optimal potency and selectivity toward tankyrases (TNKSs) [1]. The TNKS-2 binding pocket surrounding the 8-position is more hydrophobic than the corresponding region in PARP-1/2, rationalizing the selectivity conferred by the 8-methyl substituent. Compounds bearing 8-H, 8-OMe, or 8-OH substitutions exhibit reduced TNKS selectivity compared to 8-methyl analogs [1]. The most potent TNKS inhibitor identified in this series, 8-methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one, achieved IC50 = 3 nM against TNKS-2, outperforming the reference inhibitor XAV939 [2].

tankyrase inhibition Wnt signaling PARP selectivity cancer therapeutics

3-Aryl-8-methylquinazolin-4(3H)-ones Demonstrate Amoebicidal Activity with >50% Viability Reduction at 50-100 μg/mL

A library of fifteen 3-aryl-8-methylquinazolin-4(3H)-one derivatives (QNZs) was evaluated against Acanthamoeba castellanii T4 genotype. Amoebicidal assays at concentrations of 50-100 μg/mL demonstrated that all derivatives significantly decreased A. castellanii viability. Four compounds (QNZ 2, 5, 8, and 13) exhibited particularly efficient antiamoebic effects with minimal cytotoxicity toward human cells in vitro [1]. Field emission scanning electron microscopy (FESEM) revealed that these compounds induce structural alterations to the amoebal cell wall, and several QNZs inhibited both encystation and excystation processes [1].

antiamoebic Acanthamoeba castellanii quinazolinone antimicrobial

7-Methoxy Substitution Enables Electronic Modulation and Synthetic Versatility Not Available with 7-H or 7-Hydroxy Analogs

The 7-methoxy group serves as an electron-donating substituent that activates the quinazolinone ring toward electrophilic substitution while simultaneously serving as a protected hydroxyl group for downstream derivatization. This contrasts with 7-hydroxy analogs, which require additional protection/deprotection steps and are prone to oxidation, and 7-unsubstituted analogs, which lack the electronic activation for regioselective functionalization [1]. Synthetic routes to quinazolin-4(3H)-ones typically proceed via condensation of anthranilic acid derivatives with formamide or related reagents [2]. The 7-methoxy-8-methyl substitution pattern on the anthranilic acid precursor (2-amino-4-methoxy-3-methylbenzoic acid) provides a defined regiochemical starting point that is commercially available with purity specifications of 97-98% .

synthetic chemistry quinazolinone synthesis functional group compatibility building block

Commercial Purity Specifications: 97-98% Minimum Purity for 7-Methoxy-8-methylquinazolin-4(1H)-one

Commercial suppliers of 7-Methoxy-8-methylquinazolin-4(1H)-one (CAS 923275-06-3) specify minimum purity levels of 97% (Chemenu Catalog No. CM219014) to 98% (MolCore), with products manufactured under ISO-certified quality systems for pharmaceutical R&D and quality control applications . This purity grade distinguishes the compound from lower-purity technical-grade quinazolinone derivatives that may be unsuitable for reproducible biological assays or analytical method development. The molecular formula is C10H10N2O2 with exact mass 190.074 g/mol and calculated polar surface area (PSA) of 55.24 Ų [1].

quality control purity specification analytical chemistry procurement

Optimal Application Scenarios for 7-Methoxy-8-methylquinazolin-4(1H)-one Based on Quantitative Differentiation Evidence


PARP-1 Inhibitor Lead Optimization and SAR Studies

This compound serves as an optimal starting scaffold for PARP-1 inhibitor development programs. Evidence from the 8-methylquinazolinone series demonstrates that the 8-methyl substituent is essential for potent PARP-1 inhibition, with IC50 values ranging from 0.13 to 0.27 μM, while N3-substituted analogs lacking the 8-methyl group show >100 μM IC50 values—a >370-fold reduction in potency [1]. The 7-methoxy group provides a handle for further functionalization and electronic modulation. Researchers should procure this compound rather than 8-unsubstituted quinazolinones to maintain viable PARP-1 inhibitory activity in screening cascades [1].

Tankyrase-Selective Inhibitor Development for Wnt/β-Catenin Pathway Research

For programs targeting tankyrase (TNKS) enzymes in Wnt signaling-driven cancers, 8-methylquinazolin-4-ones are the scaffold of choice. Crystallographic evidence confirms that the hydrophobic pocket surrounding the 8-position in TNKS-2 accommodates the 8-methyl group, conferring >100-fold selectivity over PARP-1/2 enzymes compared to 8-H or 8-OMe analogs [2]. The lead compound 8-methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one achieves IC50 = 3 nM against TNKS-2, outperforming the reference inhibitor XAV939 [3]. 7-Methoxy-8-methylquinazolin-4(1H)-one provides the core scaffold for installing 2-aryl substituents to optimize TNKS potency and selectivity [2].

Antiamoebic Drug Discovery Against Acanthamoeba castellanii

The 8-methylquinazolin-4(3H)-one scaffold has demonstrated validated antiamoebic activity against A. castellanii T4 genotype, the causative agent of Acanthamoeba keratitis. All fifteen tested 3-aryl-8-methylquinazolin-4(3H)-one derivatives significantly reduced amoeba viability at 50-100 μg/mL with minimal cytotoxicity to human cells [4]. The 7-methoxy-8-methylquinazolin-4(1H)-one core provides a validated starting point for synthesizing 3-substituted derivatives with optimized antiamoebic potency [4].

Heterocyclic Building Block for Medicinal Chemistry Library Synthesis

As a stable, commercially available building block with defined 97-98% purity, 7-methoxy-8-methylquinazolin-4(1H)-one enables efficient synthesis of diverse quinazolinone derivatives for high-throughput screening libraries . The 7-methoxy group provides electronic activation for regioselective functionalization while remaining stable under standard synthetic conditions, offering advantages over 7-hydroxy analogs that require protection/deprotection sequences [5]. The compound is suitable for parallel synthesis and medicinal chemistry optimization campaigns targeting kinases, PARP enzymes, and antimicrobial pathways [5].

Quote Request

Request a Quote for 7-Methoxy-8-methylquinazolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.